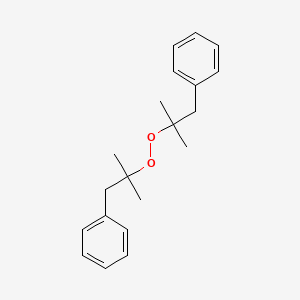![molecular formula C20H31BrN2O B14211821 1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one CAS No. 823216-37-1](/img/structure/B14211821.png)
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of drug substances . This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further connected to a decanone chain.
Preparation Methods
The synthesis of 1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one typically involves a multi-step process. One common method includes the reaction of 4-bromophenylpiperazine with decanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and piperazine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target involved .
Comparison with Similar Compounds
1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one can be compared with other similar compounds such as:
1-(4-Bromophenyl)piperazine: This compound has a similar bromophenyl group attached to a piperazine ring but lacks the decanone chain.
1-(4-Chlorophenyl)piperazine: Similar structure with a chlorophenyl group instead of a bromophenyl group.
1-(4-Fluorophenyl)piperazine: Contains a fluorophenyl group instead of a bromophenyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
823216-37-1 |
|---|---|
Molecular Formula |
C20H31BrN2O |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)piperazin-1-yl]decan-1-one |
InChI |
InChI=1S/C20H31BrN2O/c1-2-3-4-5-6-7-8-9-20(24)23-16-14-22(15-17-23)19-12-10-18(21)11-13-19/h10-13H,2-9,14-17H2,1H3 |
InChI Key |
YPLRJDDONPUGAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
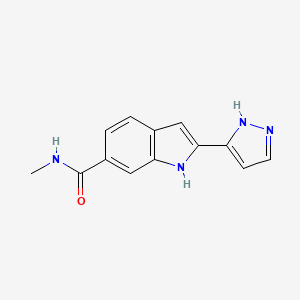
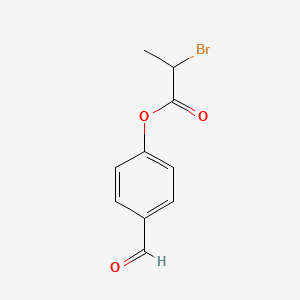
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
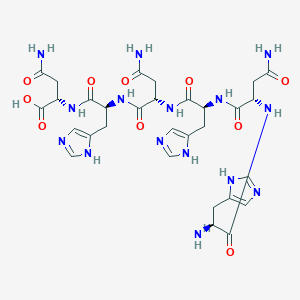
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
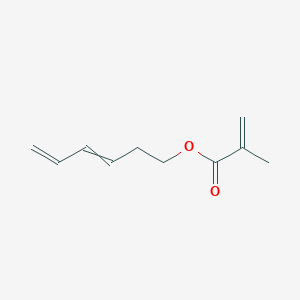

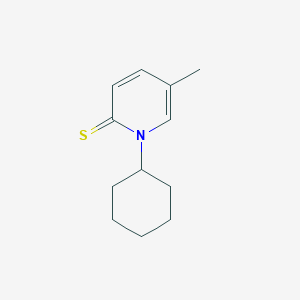
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
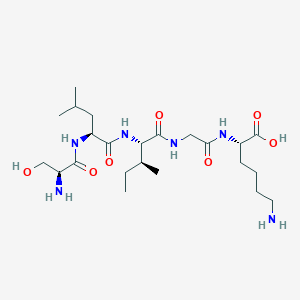
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
